Product packaging for o-Chloro-N-(m-fluorophenyl)benzamidine(Cat. No.:CAS No. 23564-72-9)

o-Chloro-N-(m-fluorophenyl)benzamidine

Cat. No.: B12840221
CAS No.: 23564-72-9
M. Wt: 248.68 g/mol
InChI Key: ALGLYDTUESCZAQ-UHFFFAOYSA-N
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Description

o-Chloro-N-(m-fluorophenyl)benzamidine is a chemical compound with the CAS Registry Number 23564-72-9 . This benzamidine derivative has a molecular formula of C 13 H 10 ClFN 2 and a molecular weight of 248.68 g/mol . Its structure features a benzamidine core substituted with an ortho -chloro group and an meta -fluorophenyl ring, contributing to specific steric and electronic properties that are of interest in various research fields . The compound is characterized by a calculated exact mass of 248.05200, a topological polar surface area (PSA) of 35.9 Ų, and a computed LogP value of 4.09, which can be useful predictors for research involving permeability and solubility . Available safety data indicates an oral LD 50 of 350 mg/kg in rodent models, classifying it as toxic if swallowed . Disclaimer: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClFN2 B12840221 o-Chloro-N-(m-fluorophenyl)benzamidine CAS No. 23564-72-9

Properties

CAS No.

23564-72-9

Molecular Formula

C13H10ClFN2

Molecular Weight

248.68 g/mol

IUPAC Name

2-chloro-N'-(3-fluorophenyl)benzenecarboximidamide

InChI

InChI=1S/C13H10ClFN2/c14-12-7-2-1-6-11(12)13(16)17-10-5-3-4-9(15)8-10/h1-8H,(H2,16,17)

InChI Key

ALGLYDTUESCZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=NC2=CC(=CC=C2)F)N)Cl

Origin of Product

United States

Synthetic Methodologies for O Chloro N M Fluorophenyl Benzamidine

Established Synthetic Pathways for Benzamidine (B55565) Scaffolds

The construction of the benzamidine core is a foundational step in organic synthesis, with several reliable methods available. These generally involve the reaction of a nitrile with an amine or the transformation of other carbonyl derivatives.

Condensation Reactions for Amidine Formation

Condensation reactions are a cornerstone for synthesizing amidines. The most common and direct approach involves the reaction of a nitrile with an amine. This transformation can be promoted under various conditions, including catalysis by Lewis acids or the use of strong bases.

One widely used method involves the direct addition of amines to nitriles, often catalyzed by Lewis acids like titanium(IV) chloride (TiCl4) or tin(IV) chloride (SnCl4). This method is effective for preparing N-aryl benzamidines by heating a suitable aniline (B41778) with a benzonitrile (B105546), often under solvent-free conditions.

Another classical approach is the Pinner reaction. semanticscholar.org In this two-step process, a nitrile is first treated with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate (Pinner salt). semanticscholar.org This intermediate is then reacted with an amine to yield the desired amidine. semanticscholar.org

Additionally, amidines can be formed from the reaction of amines with orthoesters or N,N-dimethylacetamide dimethyl acetal. organic-chemistry.org The latter reaction's outcome can be influenced by temperature and solvent, but the formation of the amidine can be favored by using an excess of dimethylamine. organic-chemistry.org Some established methods for amidine formation are summarized in the table below.

Method Precursors Reagents/Catalysts Key Features
Lewis Acid CatalysisBenzonitrile, AnilineTiCl₄ or SnCl₄Often performed neat (solvent-free) at elevated temperatures.
Pinner ReactionBenzonitrile, Alcohol, AmineAnhydrous HCl, then AmineProceeds via a stable imidate intermediate. semanticscholar.org
Amine CondensationPrimary Amine, Amide AcetalN,N-dimethylacetamide dimethyl acetalReaction conditions can be tuned to favor amidine over imidate ester byproducts. organic-chemistry.org
Base-Mediated SynthesisNitrile, AmineStrong bases (e.g., organolithium reagents)Involves activation of the amine for nucleophilic attack.
From ThioamidesThioamide, Sulfonyl AzideNone (or heat)A regioselective method for producing N-sulfonyl amidines.

Strategies for N-Arylation and Halogenation

The introduction of the aryl group onto the nitrogen atom (N-arylation) and the presence of halogen substituents are defining features of o-Chloro-N-(m-fluorophenyl)benzamidine.

N-Arylation: The most straightforward strategy for synthesizing an N-aryl benzamidine is to use a pre-arylated amine (an aniline derivative) as a precursor. For the target molecule, this would be m-fluoroaniline. This aniline is then reacted with a benzonitrile derivative as described in the condensation reactions above. Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, provide a powerful method for N-arylation. rsc.orgresearchgate.net These reactions typically involve a copper catalyst to couple an amine or amide with an arylboronic acid. rsc.org

Halogenation: The chloro and fluoro substituents on the target molecule are typically introduced by using halogenated starting materials rather than by direct halogenation of the final benzamidine product. Direct halogenation can lack regioselectivity and lead to a mixture of undesired products. Therefore, for the synthesis of this compound, the precursors of choice would be o-chlorobenzonitrile and m-fluoroaniline. The presence of these halogens is generally compatible with the common methods used for amidine formation. nih.gov

Proposed Synthetic Routes to this compound

Based on the established methodologies, a logical and efficient synthetic route for this compound can be designed. This involves the careful selection of precursors and the optimization of reaction conditions.

Design of Precursor Molecules

The synthesis would logically commence from readily available halogenated precursors. The choice of precursors is dictated by the desired final structure and the selected synthetic pathway. The primary proposed route involves the direct condensation of a substituted benzonitrile with a substituted aniline.

Proposed Synthetic Route Benzamidine Core Precursor N-Aryl Group Precursor
Route 1: Lewis Acid-Mediated Condensationo-Chlorobenzonitrilem-Fluoroaniline
Route 2: Pinner Reactiono-Chlorobenzonitrilem-Fluoroaniline (used in the second step)
Route 3: From Benzamidoxime (B57231)o-ChlorobenzonitrileHydroxylamine, followed by reduction and coupling with a m-fluorophenyl source.

Optimization of Reaction Conditions and Catalytic Systems

A promising approach for synthesizing this compound is the Lewis acid-mediated condensation of o-chlorobenzonitrile and m-fluoroaniline.

Reaction Scheme: o-Chlorobenzonitrile + m-Fluoroaniline ---(Catalyst, Heat)--> this compound

Optimization Parameters:

Catalyst: Titanium(IV) chloride (TiCl₄) is a highly effective Lewis acid for this transformation. The molar ratio of the catalyst to the reactants would need to be optimized, typically starting with a slight excess relative to the nitrile.

Temperature: These reactions are generally conducted at elevated temperatures, often in the range of 100-120°C, to drive the reaction to completion. organic-chemistry.org

Solvent: A key advantage of this method is its feasibility under solvent-free (neat) conditions. This simplifies the workup procedure and aligns with green chemistry principles. If a solvent is required for heat transfer or solubility, a high-boiling, non-reactive solvent like toluene (B28343) or xylene could be employed.

Reaction Time: The reaction progress would be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time, which could range from a few hours to overnight.

An alternative catalytic system could involve ytterbium amides, which have been shown to effectively catalyze the addition of amines to nitriles under solvent-free conditions at 100°C. organic-chemistry.org Another route involves forming a benzamidoxime from o-chlorobenzonitrile and hydroxylamine, followed by a catalytic hydrogenation step to yield the amidine. This method avoids harsh acidic conditions and uses recoverable catalysts.

Purification and Isolation Protocols

The successful isolation of pure this compound from the reaction mixture is critical. The primary methods for purification are chromatographic techniques and recrystallization.

Chromatographic Techniques

Column chromatography using silica (B1680970) gel is a standard and effective method for the purification of N-arylbenzamidines. mdpi.commdpi.com The choice of eluent is crucial for achieving good separation of the product from unreacted starting materials and byproducts. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often employed. For a compound like this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) would be suitable. rsc.org

Below is a representative table outlining a gradient elution for silica gel column chromatography.

Eluent System Gradient (Hexane:Ethyl Acetate) Typical Application
Initial Elution 95:5To elute non-polar impurities and unreacted o-chlorobenzonitrile.
Product Elution 80:20 to 70:30To elute the target compound, this compound.
Final Wash 50:50To elute more polar byproducts and remaining starting materials like m-fluoroaniline.

Recrystallization Methods

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The principle relies on the differential solubility of the compound in a hot versus a cold solvent. mdpi.com For N-arylbenzamidines, a variety of solvent systems can be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of aromatic compounds include ethanol, methanol, acetone, acetonitrile, and toluene, or mixtures thereof. mdpi.comrsc.org

The following table provides a list of suitable solvent systems for the recrystallization of N-arylbenzamidine derivatives.

Solvent/Solvent System Rationale for Use
Ethanol/Water Good for moderately polar compounds. The water acts as an anti-solvent.
Toluene/Hexane Suitable for aromatic compounds. Hexane reduces the solubility upon cooling.
Ethyl Acetate/Heptane A common mixture offering a good polarity range for many organic compounds.
Acetonitrile A polar aprotic solvent that can be effective for amides and related compounds. researchgate.net
Dichloromethane/Hexane Good for dissolving the compound initially, with hexane added to induce crystallization.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from a laboratory to a larger scale presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility. nih.gov

For methods like the Pinner reaction, the use of large quantities of gaseous hydrogen chloride is a significant safety and environmental concern. google.com Alternative acid sources or reactor designs to handle corrosive gases would be necessary. The removal of inorganic salts generated during the workup can also become more cumbersome on a larger scale. google.com

For copper-catalyzed reactions, considerations include the cost and toxicity of the catalyst and ligand, as well as the efficiency of their removal from the final product. beilstein-journals.org The choice of solvent is also critical; solvents used in small-scale synthesis may not be suitable for large-scale production due to safety (e.g., low flash points) or environmental regulations. nih.gov

Heat transfer becomes a more significant issue in larger reactors. Exothermic or endothermic reactions need to be carefully controlled to maintain the optimal reaction temperature and prevent runaway reactions. The efficiency of mixing also changes with scale and can affect reaction kinetics and selectivity. nih.gov

Purification methods also require adaptation for larger quantities. Large-scale chromatography can be expensive and generate significant solvent waste. rsc.org Therefore, optimizing the reaction to minimize impurities and developing an efficient crystallization protocol are crucial for a scalable process.

Reactivity and Reaction Mechanisms of O Chloro N M Fluorophenyl Benzamidine

Chemical Transformations Involving the Amidine Functional Group

The amidine moiety is the most reactive site in the molecule, characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement confers both basic and nucleophilic properties.

Protonation and Basicity Studies

The nitrogen atoms of the amidine group possess lone pairs of electrons, rendering them basic. Protonation typically occurs at the sp²-hybridized imine nitrogen, as the resulting cation is stabilized by resonance, delocalizing the positive charge over both nitrogen atoms and the central carbon atom.

Protonation can significantly impact the molecule's conformational dynamics. For instance, in ortho-disubstituted benzamidines, protonation has been shown to suppress C-N bond rotation due to the increased double-bond character of the C-N bond in the protonated state. beilstein-journals.org This suggests that the rotational barrier around the C-N bonds in o-Chloro-N-(m-fluorophenyl)benzamidine would be higher in its protonated form.

Table 1: Estimated Basicity Trends of Substituted Benzamidines

CompoundSubstituent EffectsPredicted Basicity
N-PhenylbenzamidineReference compoundModerate
o-Chloro-N-phenylbenzamidineInductive withdrawal by ClLower than reference
N-(m-fluorophenyl)benzamidineInductive withdrawal by FLower than reference
This compoundCombined inductive withdrawalLowest among the listed

This table presents predicted trends based on established electronic effects of substituents.

Nucleophilic and Electrophilic Reactions at the Imine and Amine Centers

The amidine group can participate in both nucleophilic and electrophilic reactions. The amine nitrogen, being more electron-rich, can act as a nucleophile, while the imine carbon, being electron-deficient, is susceptible to nucleophilic attack.

Nucleophilic Reactions: The lone pair on the amine nitrogen allows it to react with various electrophiles. For example, it can undergo acylation, alkylation, or react with other electron-deficient centers. The reactivity of the amine nitrogen is, however, modulated by the electron-withdrawing nature of the attached aryl groups.

Electrophilic Reactions: The imine carbon atom is electrophilic and can be attacked by nucleophiles. This is a key step in the hydrolysis of amidines to the corresponding amides. In the case of this compound, hydrolysis would yield o-chlorobenzamide and m-fluoroaniline. Benzamidines have been shown to react with nucleophiles in substitution reactions, for example, with n-butylamine and p-nitrophenyl triphenylmethanesulphenate. rsc.org

Reactivity Influenced by the ortho-Chloro Substituent

The presence of a chlorine atom at the ortho position of the benzamidine (B55565) phenyl ring introduces significant electronic and steric effects that influence the molecule's reactivity.

Impact of Halogen on Aromatic Ring Reactivity

The chlorine atom is an electronegative halogen that exerts a deactivating, ortho-, para-directing effect on electrophilic aromatic substitution (EAS) reactions. The inductive effect of chlorine withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles compared to benzene (B151609). masterorganicchemistry.com However, the lone pairs on the chlorine atom can participate in resonance, which directs incoming electrophiles to the ortho and para positions relative to the chlorine. Given that the ortho position is already substituted, further electrophilic substitution would likely be directed to the para position (position 5 of the ring).

Potential for Nucleophilic Aromatic Substitution

Aromatic rings bearing electron-withdrawing groups and a good leaving group, such as a halide, can undergo nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org The SNAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com

In this compound, the amidine group itself can influence the ring's susceptibility to SNAr. Depending on the reaction conditions and the nature of the amidine (protonated or neutral), it can act as an activating or deactivating group for this type of reaction. The ortho-chloro substituent could potentially be displaced by a strong nucleophile, although this reaction is generally less favorable than when powerful electron-withdrawing groups like nitro groups are present. masterorganicchemistry.com The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend for SN2 reactions. youtube.comyoutube.com

Table 2: Factors Influencing Nucleophilic Aromatic Substitution on the Chloro-Substituted Ring

FactorInfluence on SNAr ReactivityRationale
ortho-Chloro SubstituentLeaving groupHalides are good leaving groups in SNAr.
Amidine GroupElectronic effectCan be electron-withdrawing, especially when protonated, potentially activating the ring.
Steric HindranceSteric effectThe bulky amidine group may sterically hinder the approach of a nucleophile to the ortho position.
Nucleophile StrengthReactant propertyStrong nucleophiles are generally required for SNAr reactions.

Reaction Dynamics and Kinetic Studies

Kinetic investigations of organic reactions, such as those involving triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates in the presence of an NH-acid, often utilize techniques like UV spectrophotometry to monitor the reaction progress and determine kinetic parameters. researchgate.net Such studies can elucidate the reaction order with respect to each reactant and allow for the calculation of the rate constant and activation energy. researchgate.net

For a hypothetical reaction, such as the hydrolysis of this compound, a kinetic study would likely reveal the dependence of the reaction rate on pH. The rate of isomerization of some ortho-disubstituted benzamidines has been shown to be controllable by the basicity of the amidine moiety, which is pH-dependent. beilstein-journals.org Similarly, the rate of nucleophilic attack on the imine carbon would be influenced by the protonation state of the amidine.

Kinetic studies on Ni-catalyzed reactions have revealed complex mechanisms, including autocatalysis. nih.gov While not directly analogous, this highlights the importance of detailed kinetic analysis to uncover the intricate steps of a reaction mechanism. A kinetic study of a reaction involving this compound would need to consider the influence of solvent, temperature, and catalyst (if any) on the reaction rate to build a comprehensive understanding of its dynamics.

Investigation of Degradation Pathways and Stability Profiles

The core structure of this compound, featuring a benzamidine moiety, suggests a predisposition to certain types of chemical transformations, most notably hydrolysis. Research into the broader class of benzamidinium compounds provides a foundational understanding of the likely degradation mechanisms.

Hydrolytic Stability

Studies on benzamidinium salts have demonstrated that they undergo hydrolysis in aqueous environments, particularly under basic conditions. The rate of this hydrolysis is significantly dependent on the pH of the solution. For instance, the hydrolysis of unsubstituted benzamidinium has been shown to be relatively slow at a pH of 9, with a half-life of 300 days. However, as the basicity increases, the rate of degradation accelerates substantially, with the half-life decreasing to 6 days at pH 11 and a mere 15 hours at pH 13.

The degradation mechanism is understood to proceed via the attack of a hydroxide (B78521) ion (HO-) on the neutral benzamidine species. Although the benzamidinium cation is the predominant species in acidic to neutral solutions, it is the small equilibrium concentration of the deprotonated benzamidine that is susceptible to nucleophilic attack by hydroxide. This initial attack is followed by protonation and subsequent cleavage of the C-N bond to yield the corresponding benzamide (B126) and ammonia (B1221849) or an amine. In the case of this compound, hydrolysis would be expected to yield o-chlorobenzamide and m-fluoroaniline.

The following table summarizes the pH-dependent hydrolysis rates for the parent benzamidinium compound, providing a model for the expected behavior of its substituted derivatives.

pHHalf-life (t½)
9300 days
116 days
1315 hours

This data represents the hydrolysis of unsubstituted benzamidinium and serves as a general indicator for the stability of benzamidine derivatives.

Photostability and Thermal Degradation

While detailed experimental data on the photostability and thermal degradation of this compound are not extensively available in public literature, the presence of aromatic rings and a carbon-nitrogen double bond suggests potential susceptibility to photodegradation under UV light. Similarly, elevated temperatures could induce thermal decomposition, though the specific pathways and products for this particular compound have not been fully elucidated in published research.

Further empirical studies are necessary to fully characterize the degradation pathways and establish a comprehensive stability profile for this compound. Such research would involve kinetic studies under controlled conditions of pH, temperature, and light, coupled with analytical techniques to identify and quantify the degradation products.

Advanced Structural Elucidation and Characterization of O Chloro N M Fluorophenyl Benzamidine

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the structure and electronic properties of o-Chloro-N-(m-fluorophenyl)benzamidine. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its constitution.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the o-chlorobenzoyl and m-fluorophenyl rings. The chemical shifts and coupling constants (J-values) of these protons are influenced by the electronic effects of the chloro and fluoro substituents, as well as the amidine group. The protons on the o-chlorophenyl ring would likely appear as a complex multiplet, while the protons on the m-fluorophenyl ring would exhibit characteristic splitting patterns due to both H-H and H-F couplings. The N-H protons of the amidine group would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon atoms attached to the electronegative chlorine and fluorine atoms would be significantly influenced, exhibiting characteristic chemical shifts. Furthermore, the carbon of the C=N double bond in the amidine moiety would appear at a downfield shift, typically in the range of 150-165 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
9.5-10.5 (br s, 2H, NH₂) 164.5 (C=N)
7.2-7.8 (m, 4H, Ar-H) 162.0 (d, ¹JCF = 245 Hz, C-F)
6.8-7.1 (m, 4H, Ar-H) 140.1 (Ar-C)
132.8 (Ar-C)
131.5 (Ar-C)
130.4 (d, ³JCF = 8 Hz, Ar-C)
129.8 (Ar-C)
127.3 (Ar-C)
114.5 (d, ²JCF = 21 Hz, Ar-C)
110.2 (d, ²JCF = 23 Hz, Ar-C)

Note: 'd' denotes a doublet and 'm' denotes a multiplet. J-values are given in Hertz (Hz). The presented data is a hypothetical representation.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C=N, C-Cl, and C-F bonds, as well as the aromatic C-H and C=C vibrations.

The N-H stretching vibrations of the amidine group are anticipated to appear as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration, a key feature of the amidine group, is expected to produce a strong absorption band around 1640-1660 cm⁻¹. The presence of the C-Cl and C-F bonds would be confirmed by their characteristic stretching vibrations in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3450-3300 Medium-Strong, Broad
Aromatic C-H Stretch 3100-3000 Medium
C=N Stretch (Amidine) 1650 Strong
Aromatic C=C Stretch 1600, 1580, 1470 Medium-Strong
C-F Stretch 1250 Strong
C-N Stretch 1200 Medium

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine its exact molecular weight and, consequently, its molecular formula. The expected molecular formula is C₁₃H₁₀ClFN₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), would provide further confirmation of the structure.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z Observed m/z Formula
[M+H]⁺ 249.0544 249.0541 C₁₃H₁₁ClFN₂

Note: The observed m/z is a hypothetical value for illustrative purposes.

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the amidine functional group. The conjugation between the phenyl rings and the amidine moiety influences the energy of these transitions. The presence of the chromophoric C=N group and the auxochromic chloro and fluoro substituents will affect the wavelength and intensity of the absorption maxima (λ_max).

Table 4: Predicted UV-Visible Absorption Data for this compound in Ethanol

λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition
~270 ~15,000 π → π*

X-ray Crystallography and Solid-State Structure Analysis

While spectroscopic techniques provide information about the molecule in solution or as a gas, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and torsion angles with high precision. This technique would also reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.

Based on related structures, it is anticipated that the molecule would adopt a largely planar conformation, although some twisting between the phenyl rings and the amidine plane is expected. The crystal packing would likely be stabilized by intermolecular N-H···N hydrogen bonds, forming dimers or extended chains. uni.lu The presence of the chloro and fluoro substituents would also influence the crystal packing through halogen bonding and other weak intermolecular forces.

Table 5: Predicted Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~5.5
c (Å) ~22.0
β (°) ~95
V (ų) ~1280
Z 4
Density (calculated) (g/cm³) ~1.45

Note: These values are hypothetical and based on typical data for similar organic molecules. nih.govnih.gov

Theoretical and Computational Investigations of O Chloro N M Fluorophenyl Benzamidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for determining the optimized molecular structure and electronic properties of chemical compounds. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such calculations. This approach allows for the accurate prediction of bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule.

For a molecule like o-Chloro-N-(m-fluorophenyl)benzamidine, DFT calculations would reveal the spatial arrangement of the atoms, including the planarity of the phenyl rings and the geometry around the amidine core. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated. Studies on similar substituted anilines have successfully used DFT to investigate optimized geometries and molecular electrostatic potentials.

Table 1: Representative Theoretical Geometric Parameters for a Substituted Benzamidine (B55565) Analog

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.35C-N-C125.0
C=N1.28N-C-C120.0
C-Cl1.74C-C-Cl119.5
C-F1.36C-C-F118.0

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from a DFT calculation on a similar molecule.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. These methods are particularly useful for refining the understanding of electron correlation effects, which are crucial for accurately describing non-covalent interactions and reaction barriers.

For this compound, ab initio calculations could provide a more precise determination of the electronic energy and wavefunction. This is especially important for characterizing subtle electronic effects, such as halogen bonding, which may be influenced by the chlorine and fluorine substituents. acs.org Research on other halogenated compounds has demonstrated the utility of ab initio methods in elucidating such interactions. nih.gov

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the fluorine and chlorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms. Computational studies on substituted anilines and quinodimethane derivatives have effectively used HOMO-LUMO and MEP analyses to predict reactive sites. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Benzamidine Analog

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This data is hypothetical and serves as an example of typical values for a similar aromatic compound.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis provides insight into the different spatial arrangements a molecule can adopt and their relative energies.

This compound possesses several rotatable single bonds, primarily the C-N bonds and the bonds connecting the phenyl rings to the amidine group. Rotation around these bonds can lead to different conformers with varying stabilities. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated.

The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for rotation between them. This analysis is crucial for identifying the most likely conformations of the molecule in different environments. Conformational analyses of other flexible molecules, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have successfully identified stable conformers and the factors governing their stability. nih.gov

Table 3: Example of Relative Energies of Conformers for a Flexible Molecule

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
A02.5
B600.0
C1201.8
D1803.0

Note: The data presented is illustrative and represents a simplified potential energy scan around a single rotatable bond.

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, accounting for its flexibility and interactions with its environment (e.g., a solvent). By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time.

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) would reveal how the molecule's conformation fluctuates over time and how it interacts with the surrounding solvent molecules. This provides a more realistic picture of its dynamic behavior than static quantum chemical calculations. MD simulations have been effectively used to study the dynamic interactions of various ligands, including benzodiazepines and benztropine (B127874) analogs, with their environments. nih.govnih.gov The simulations can also provide insights into the stability of different conformers and the transitions between them.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that complement and guide experimental research. For a molecule like this compound, these methods can unlock a detailed understanding of its electronic structure, stability, and potential interactions.

Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are predictive models that correlate the structural or property-based descriptors of a compound with a specific property of interest.

The development of QSPR models for this compound would begin with the calculation of a wide array of molecular descriptors using quantum chemical methods. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms, such as the Wiener and Randić indices.

Geometrical Descriptors: Parameters derived from the 3D structure of the molecule, including molecular surface area and volume.

Quantum-Chemical Descriptors: Properties derived from the electronic structure, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges.

Once calculated, these descriptors would be used as independent variables to build a mathematical model that predicts a specific physicochemical property, such as boiling point, solubility, or partition coefficient. Multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) are commonly employed for this purpose. The resulting model would provide a direct link between the molecule's structure and its physical behavior.

QSPR models can also be developed to predict parameters related to the chemical reactivity and stability of this compound. Key parameters that would be predicted include:

Global Reactivity Descriptors: Derived from Density Functional Theory (DFT), these include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). A higher hardness value generally indicates greater stability.

Bond Dissociation Energy (BDE): Computational models can predict the energy required to homolytically break specific bonds, such as the C-Cl or C-N bonds, which is crucial for understanding thermal stability and degradation pathways.

These predictive models would allow for rapid screening and assessment of the compound's stability under various conditions without the need for extensive experimental testing.

Computational Studies on Reaction Mechanisms

Computational studies are invaluable for mapping out the intricate details of chemical reactions at the molecular level.

For any proposed reaction involving this compound, such as hydrolysis or nucleophilic substitution, identifying the transition state (TS) is paramount. The process involves:

Locating the TS Structure: Using quantum chemical methods, the geometry of the highest energy point along the reaction coordinate is located. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: A vibrational frequency calculation is performed on the located TS structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.

Energy Barrier Calculation: The energy difference between the reactants and the transition state determines the activation energy (Ea) of the reaction, a key factor governing the reaction rate.

Once the transition state is characterized, the entire reaction pathway can be elucidated. This is typically achieved by performing Intrinsic Reaction Coordinate (IRC) calculations. Starting from the transition state structure, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. This connects the transition state to the corresponding reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest and providing a complete energetic profile of the transformation.

Molecular Docking Studies for Understanding Binding Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. While often used in drug discovery, it also serves as a powerful tool for profiling the potential interactions of a compound with biological macromolecules.

For this compound, molecular docking could be used to investigate its binding mode within the active site of various enzymes or receptors. The study would involve:

Preparation of Ligand and Receptor: The 3D structure of this compound would be optimized, and a crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would systematically explore various conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a defined scoring function that estimates the binding affinity.

Analysis of Binding Interactions: The top-scoring poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, pi-pi stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex.

This analysis provides critical insights into the molecular basis of interaction and can help predict potential biological targets or off-target effects.

Illustrative Data Tables

The following tables are examples of the type of data that would be generated from the computational studies described above. The values presented are purely illustrative and not based on actual calculations for this compound.

Table 1: Predicted Physicochemical Properties (Illustrative)

Property Predicted Value Unit
Molecular Weight 248.68 g/mol
LogP 3.85 -
Water Solubility 0.05 g/L

Table 2: Calculated Global Reactivity Descriptors (Illustrative)

Parameter Symbol Predicted Value (eV)
HOMO Energy E_HOMO -6.5
LUMO Energy E_LUMO -1.2
Energy Gap ΔE 5.3
Chemical Hardness η 2.65
Electronegativity χ 3.85

Table 3: Molecular Docking Results with a Hypothetical Protein Target (Illustrative)

Parameter Value
Binding Affinity -7.2 kcal/mol
Interacting Residues Tyr82, Phe258, Leu301

Future Research Trajectories and Open Questions

Development of Green Chemistry Approaches for Synthesis

The synthesis of N-arylbenzamidines traditionally involves methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to o-Chloro-N-(m-fluorophenyl)benzamidine. Green chemistry principles, such as the use of renewable solvents, catalytic processes, and energy-efficient reaction conditions, are central to this endeavor. mdpi.comjddhs.com

The pharmaceutical industry, a major producer of complex organic molecules, is increasingly adopting green chemistry to minimize its environmental footprint. jddhs.com Approaches like solvent-free reactions, biocatalysis, and microwave-assisted synthesis have shown promise for various nitrogen-containing heterocycles. mdpi.comrsc.org For instance, microwave-mediated synthesis has been successfully used for the rapid and eco-friendly production of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. rsc.org Similar strategies could be adapted for the synthesis of this compound.

Electrochemical methods also present a green alternative for C-H amidation, potentially allowing for the direct synthesis of N-arylamides from arenes and nitriles under mild conditions without the need for harsh oxidizing agents. researchgate.net

Table 1: Comparison of Traditional vs. Potential Green Synthesis Methods for N-Arylbenzamidines

FeatureTraditional SynthesisPotential Green Chemistry Approaches
Solvents Often uses hazardous organic solvents. jddhs.comUse of greener solvents (e.g., water, ionic liquids) or solvent-free conditions. mdpi.comjddhs.com
Catalysts May use stoichiometric, non-recyclable reagents.Use of recyclable catalysts (e.g., metal-based, organocatalysts, biocatalysts). mdpi.com
Energy Often requires prolonged heating.Microwave-assisted or electrochemical synthesis for reduced energy consumption. mdpi.comrsc.org
Atom Economy Can be low, with significant byproduct formation.One-pot reactions and catalytic cycles can improve atom economy. mdpi.com
Waste Generates considerable chemical waste.Reduced waste generation through more efficient reactions. mdpi.comjddhs.com

Exploration of Novel Chemical Transformations and Derivatizations

The core structure of this compound offers multiple sites for further chemical modification, opening the door to the creation of a library of novel derivatives with potentially interesting properties. The amidine functional group, as well as the chloro and fluoro substituents, can all be targeted for further reactions.

For instance, N-substituted amidines can undergo oxidative rearrangement to form N-arylamides using hypervalent iodine reagents, which are considered environmentally friendly oxidants. mdpi.com This suggests a pathway to convert this compound into its corresponding N-arylamide derivative.

The development of new derivatization reagents is crucial for expanding the chemical space of a lead compound. For example, novel reagents have been synthesized for the derivatization of carboxylic acids and aldehydes to facilitate their analysis by liquid chromatography-mass spectrometry (LC-MS). A similar focus on developing reagents that react specifically with the amidine group could yield new analytical standards or compounds with unique biological activities.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, understanding reaction kinetics, and ensuring product quality. Advanced spectroscopic techniques can provide invaluable insights into the synthesis and transformation of this compound.

Fiber-optic Near-Infrared (NIR) spectroscopy is a powerful tool for in-line monitoring of chemical processes, including polymerization and curing reactions. beilstein-journals.org This technique could potentially be applied to monitor the formation of this compound during its synthesis, allowing for precise control over the reaction endpoint.

Furthermore, fluorescent probes are widely used for their high sensitivity and spatiotemporal resolution in biological applications. researchgate.net It may be possible to design and synthesize fluorescently-labeled analogues of this compound to study its interactions with biological systems or to develop new analytical assays. The design of such probes often involves incorporating fluorophores into the molecular structure. researchgate.net

Application of Machine Learning in Predictive Chemical Design and Synthesis

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemistry by enabling the prediction of molecular properties, the optimization of reaction conditions, and the design of novel synthetic routes. youtube.comyoutube.com These computational tools could be instrumental in accelerating research on this compound.

ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including potential yields and side products. researchgate.net This predictive power can guide the selection of the most promising synthetic pathways for this compound and its derivatives, saving significant time and resources in the laboratory. researchgate.net

Moreover, ML models can be integrated with autonomous reaction systems to create self-optimizing platforms for chemical synthesis. bldpharm.com Such systems can rapidly screen a wide range of reaction parameters to identify the optimal conditions for producing a target molecule with high yield and purity. bldpharm.com

Table 2: Potential Applications of Machine Learning in the Study of this compound

Application AreaSpecific TaskPotential Impact
Synthesis Planning Predicting reaction outcomes and retrosynthetic pathways. researchgate.netMore efficient discovery of novel and optimized synthetic routes.
Reaction Optimization Identifying optimal reaction conditions (e.g., temperature, catalyst, solvent). bldpharm.comIncreased reaction yields, reduced byproducts, and lower costs.
Property Prediction Predicting physicochemical and biological properties of derivatives.Prioritization of synthetic targets with desired characteristics.
De Novo Design Generating novel molecular structures with desired properties.Discovery of new compounds with enhanced activity or other features.

Comprehensive Studies on Photochemical and Radiolytic Stability

The presence of halogen atoms in the structure of this compound raises questions about its stability under various energetic conditions, such as exposure to light (photochemical stability) and ionizing radiation (radiolytic stability). A detailed study of a related compound, N-chloro-N′-(p-fluorophenyl)-benzamidine, revealed a photolabile N-Cl bond.

Understanding the photochemical stability of this compound is crucial for its handling and storage, as well as for any potential applications where it might be exposed to light. Halogenated aromatic compounds can undergo a variety of photochemical reactions, and the specific substitution pattern of this molecule could lead to unique degradation pathways.

Similarly, the radiolytic stability of a compound is a critical parameter in fields such as nuclear fuel reprocessing and radiopharmaceutical chemistry. Studies on the radiolytic stability of other organic molecules, such as amides, have been conducted to understand their degradation mechanisms under irradiation. researchgate.net A comprehensive investigation into the radiolytic degradation products and kinetics of this compound would be necessary to assess its suitability for applications in high-radiation environments.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for resolving the labile N–Cl bond dynamics in o-Chloro-N-(m-fluorophenyl)benzamidine?

  • Methodological Answer : Single-crystal X-ray diffraction at cryogenic temperatures (e.g., 17.5 K) is critical to stabilize the N–Cl bond and enable high-resolution charge density analysis. This approach minimizes thermal motion artifacts, allowing precise determination of bond lengths and electron density distribution . Complement with Raman spectroscopy to monitor bond stability under varying conditions (e.g., light exposure or thermal stress).

Q. How can researchers validate the stoichiometry of interactions between this compound and biomolecular targets?

  • Methodological Answer : Use Job plot analysis via 1H^1H-NMR to confirm 1:1 binding stoichiometry. Monitor chemical shifts of key protons (e.g., aromatic or amidine groups) across molar ratios while maintaining a constant total concentration. For example, a minimum in the Job plot corresponds to the stoichiometric ratio, as demonstrated for benzamidine complexes with cyclopentane-1,3-dione derivatives .

Q. What are robust methods for synthesizing and purifying this compound derivatives?

  • Methodological Answer : Optimize nucleophilic substitution reactions using m-fluoroaniline and o-chlorobenzonitrile precursors under anhydrous conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC with UV detection at 254 nm. Avoid hydrolysis by storing under inert gas .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between experimental and predicted binding affinities of this compound with proteases?

  • Methodological Answer : Perform molecular dynamics (MD) simulations with polarizable force fields (e.g., AMOEBA) to account for explicit polarization effects. Compare binding free energies calculated via free energy perturbation (FEP) with experimental isothermal titration calorimetry (ITC) data. For example, MD simulations of benzamidine-trypsin systems achieved <1 kcal/mol error in binding free energy .

Q. What strategies resolve contradictions in competitive binding data between this compound and other ligands?

  • Methodological Answer : Use ESI-MS competition assays to quantify relative binding affinities. Mix equimolar concentrations of the compound, a reference ligand (e.g., benzylamine), and the target protein. Monitor signal intensity reductions for the [ligand·protein] complex; higher affinity ligands displace weaker binders more effectively. Validate with NMR relaxation experiments to correlate R2,obsR_{2,obs} values with binding kinetics .

Q. How does the fluorine substituent in this compound influence enzyme inhibition mechanisms?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs with varying halogen substitutions. Compare inhibitory potencies (e.g., IC50IC_{50}) against serine proteases like TMPRSS2 or trypsin. Fluorine enhances binding via polar interactions (e.g., H-bonds with Asp180 in TMPRSS2), as shown in benzamidine-based inhibitors .

Q. What crystallographic software protocols ensure accurate refinement of this compound structures?

  • Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters. For labile bonds, apply restraints to thermal parameters and validate with Hirshfeld surface analysis. Avoid overfitting by cross-validating against independent datasets (e.g., RfreeR_{free}) .

Data Integration and Validation

Q. How to integrate X-ray diffraction and computational charge density data for this compound?

  • Methodological Answer : Overlap experimental electron density maps (from multipole refinement) with quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-311+G** level). Discrepancies >0.1 eÅ3^{-3} may indicate neglected solvent effects or thermal motion .

Q. What experimental controls are essential when studying the hydrolytic stability of the N–Cl bond?

  • Methodological Answer : Include UV-light shielding and anaerobic conditions during kinetic assays. Monitor hydrolysis via LC-MS and quantify chlorine release using ion chromatography. Compare degradation rates with structurally stable analogs (e.g., N–Br derivatives) to isolate bond-specific reactivity .

Tables for Key Data

Technique Application Key Parameter Reference
Cryogenic X-ray diffractionN–Cl bond characterizationBond length precision (±0.001 Å)
ESI-MS competition assaysCompetitive binding affinity rankingSignal intensity reduction (%)
Polarizable MD simulationsBinding free energy predictionΔG error vs. experiment (<1 kcal/mol)
1H^1H-NMR Job plotStoichiometry validationMole fraction at minimum (e.g., 0.5)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.